molecular formula C10H7IN4OS B4365354 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No. B4365354
M. Wt: 358.16 g/mol
InChI Key: PQNNKHMHYAWAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole is not fully understood. However, it has been reported to exert its biological activities by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been reported to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to exhibit antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole. One area of research is the development of this compound as a potential cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer. Another area of research is the development of this compound as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the mechanism of action and efficacy of this compound in treating inflammatory diseases. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of infectious diseases.

Scientific Research Applications

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been reported to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN4OS/c1-15-5-6(11)8(14-15)10-13-12-9(16-10)7-3-2-4-17-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNKHMHYAWAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CS3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 2
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 3
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole

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